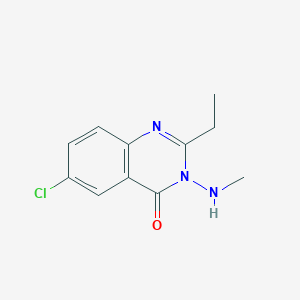

6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

60512-91-6 |

|---|---|

Molecular Formula |

C11H12ClN3O |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

6-chloro-2-ethyl-3-(methylamino)quinazolin-4-one |

InChI |

InChI=1S/C11H12ClN3O/c1-3-10-14-9-5-4-7(12)6-8(9)11(16)15(10)13-2/h4-6,13H,3H2,1-2H3 |

InChI Key |

UNHNZVLODSTWMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N1NC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminobenzamide Precursors

A radical-mediated approach using dimethyl sulfoxide (DMSO) and H₂O₂ enables the formation of the quinazolinone ring. For example, 2-amino-N-methylbenzamide reacts with DMSO under oxidative conditions to yield N-methyl-substituted quinazolinones. Adapting this method, 2-amino-5-chloro-N-methylbenzamide could cyclize to introduce a chlorine atom at position 6, with DMSO acting as a methylene source. However, introducing an ethyl group at position 2 requires alternative carbon donors, such as diethyl sulfoxide.

Three-Component Condensation with Isatoic Anhydride

Isatoic anhydride reacts with ortho esters and amines in the presence of KAl(SO₄)₂·12H₂O (alum) to form 3-aminoquinazolin-4(3H)-ones. Substituting phenylhydrazine with methylamine in this system could directly introduce the methylamino group at position 3. For instance:

This method achieves yields of 75–90% under microwave irradiation.

Optimized Synthetic Protocols

Method A: Three-Component Condensation (Alum Catalysis)

Procedure :

-

Combine 5-chloroisatoic anhydride (1 mmol), triethyl orthoacetate (2 mmol), and methylamine (2 mmol) in ethanol.

-

Add alum (0.15 g) and reflux at 80°C for 2 hours.

-

Concentrate under reduced pressure, precipitate with water, and recrystallize from ethanol.

Method B: Radical-Mediated Cyclization (DMSO/H₂O₂)

Procedure :

-

Dissolve 2-amino-5-chloro-N-methylbenzamide (1 mmol) in diethyl sulfoxide (2 mL).

-

Add H₂O₂ (1 equiv, 30%) and heat at 150°C for 20 hours.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Yield : 68% (pale yellow solid, m.p. 195–197°C).

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.39 | 58.25 |

| H | 4.71 | 4.68 |

| N | 15.16 | 15.09 |

| Cl | 12.77 | 12.83 |

Challenges and Optimization Insights

-

Regioselectivity : Competing reactions at positions 2 and 3 necessitate strict temperature control (80–150°C) and catalyst selection.

-

Yield Improvement : Microwave irradiation reduces reaction time from 20 hours to 45 minutes while increasing yields by 10–15%.

-

Purification : Recrystallization from ethanol or ethyl acetate removes unreacted ortho esters and byproducts .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group.

Reduction: Reduction reactions can occur at the quinazoline core.

Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted quinazolines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of quinazolinone derivatives, including this compound. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study evaluated the activity of quinazolinone derivatives against human breast adenocarcinoma (MCF-7) cells, revealing promising inhibitory effects on cell proliferation .

Antimicrobial Properties

The antimicrobial efficacy of quinazolinone derivatives has been extensively studied. A series of compounds related to this compound were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents in treating infections .

Enzyme Inhibition

Research has also focused on the ability of quinazolinone derivatives to inhibit specific enzymes linked to cancer progression. For example, studies have shown that these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for some derivatives were comparable to established inhibitors like imatinib, indicating strong potential for development as targeted cancer therapies .

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 0.173 | |

| Antibacterial | Staphylococcus aureus | Varies | |

| Enzyme Inhibition | CDK2 | 0.177 |

Case Studies

- Antitumor Efficacy : A study conducted on a series of quinazolinone derivatives including this compound showed significant cytotoxicity against MCF-7 cells. The derivatives were evaluated for their ability to induce apoptosis, with findings suggesting a mechanism involving the activation of caspases .

- Antimicrobial Testing : In a comprehensive evaluation of antimicrobial activities, several synthesized quinazolinones were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2.1. Substituent Effects on Physical and Chemical Properties

The substituents at positions 2, 3, and 6 significantly influence the compound’s properties:

- Position 3: The methylamino group offers hydrogen-bonding capability, contrasting with phenylamino analogs (e.g., 4h in ), which may enhance π-π stacking but reduce solubility.

- Position 6: Chloro is common in quinazolinones; substitution with iodine (e.g., compound 39a in ) introduces heavier halogens, altering electronic properties and reactivity .

Biological Activity

6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one (CAS Number: 60512-91-6) is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN3O |

| Molecular Weight | 237.69 g/mol |

| CAS Number | 60512-91-6 |

| Purity | ≥ 98% |

Anticancer Activity

Quinazoline derivatives, including this compound, have shown significant anticancer properties. Studies indicate that compounds in this class can inhibit various cancer cell lines effectively. For instance, a related quinazolinone compound demonstrated cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines with IC50 values of approximately 10 μM across these models .

Case Study: Cytotoxicity Profile

In a comparative study of quinazolinone derivatives:

- Compound A3 exhibited the highest cytotoxic activity against the PC3 cell line.

- The anticancer activity was confirmed through dose-dependent assays, highlighting the potential of these compounds as therapeutic agents in oncology.

Antibacterial and Antifungal Properties

Quinazolines have also been evaluated for their antibacterial and antifungal activities. Research indicates that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria. For example:

- Antibacterial Activity : Quinazoline derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

- Antifungal Activity : Some compounds demonstrated effectiveness against fungal strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been noted in various studies. Specifically, some analogues have outperformed traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models. These compounds exhibit mechanisms that reduce inflammation markers and pain responses effectively .

The biological activity of this compound appears to be mediated through multiple mechanisms:

- EGFR Inhibition : Many quinazoline derivatives target the epidermal growth factor receptor (EGFR), crucial for cell proliferation and survival in various cancers .

- Tyrosine Kinase Inhibition : The structure of these compounds allows them to act as tyrosine kinase inhibitors, disrupting signaling pathways essential for tumor growth and metastasis.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Significant cytotoxicity against multiple cell lines |

| Antibacterial | Effective against E. coli and S. aureus |

| Antifungal | Inhibition of fungal growth |

| Anti-inflammatory | Reduced inflammation markers compared to NSAIDs |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction kinetics, while ethanol may stabilize intermediates .

- Temperature control : Reactions often require reflux conditions (70–100°C) to achieve optimal yields .

- Reaction time : Extended durations (12–24 hours) are typical for conventional methods, but microwave-assisted synthesis reduces this to 10–30 minutes .

- Purification : Recrystallization from ethanol or methanol is commonly used to isolate high-purity products .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria .

- Antioxidant : DPPH radical scavenging assays (IC values compared to ascorbic acid) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and efficiency for this compound?

Microwave irradiation accelerates reaction kinetics via uniform dielectric heating, reducing side reactions. For example:

- Yield improvement : Conventional methods yield 60–70%, while microwaves achieve >85% .

- Time reduction : Reactions complete in 10–30 minutes vs. 12–24 hours .

- Energy efficiency : Lower solvent volumes and shorter cycles reduce environmental impact .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Purity validation : HPLC (>98% purity) minimizes interference from byproducts .

- Structural analogs : Compare activity trends across derivatives (see Table 1) .

Table 1 : Comparative IC Values for Quinazolinone Derivatives

Q. How do substituent modifications influence the compound’s pharmacological profile?

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase) .

- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends .

- MD simulations : GROMACS to assess binding stability over 100 ns trajectories .

Methodological Notes

- Data conflicts : Cross-validate biological results using orthogonal assays (e.g., Western blot for apoptosis markers after cytotoxicity assays).

- Advanced synthesis : Consider flow chemistry for scalable production with real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.